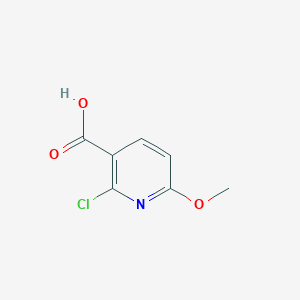

2-Chloro-6-methoxynicotinic acid

Description

Nomenclature and Structural Context within Halogenated Pyridine (B92270) Carboxylic Acids

2-Chloro-6-methoxynicotinic acid is systematically named according to IUPAC nomenclature as 2-chloro-6-methoxypyridine-3-carboxylic acid. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a methoxy (B1213986) group at the 6-position.

This compound belongs to the broader class of halogenated pyridine carboxylic acids, which are heterocyclic compounds that have found extensive use as building blocks in organic synthesis. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the pyridine ring, in addition to the carboxylic acid functionality, imparts a unique electronic and steric profile to the molecule. This distinct substitution pattern influences its reactivity and makes it a versatile synthon for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 503000-87-1 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Boiling Point | 310.391°C at 760 mmHg |

| Flash Point | 141.52°C |

| Density | 1.43 g/cm³ |

Significance as a Chemical Scaffold and Intermediate in Advanced Synthesis

The strategic placement of reactive functional groups makes this compound a highly valuable scaffold and intermediate in advanced organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for molecular elaboration.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reactivity is central to its utility in building more complex molecular architectures. For instance, derivatives of 2-chloronicotinic acid are important intermediates in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. wwdmag.com

Furthermore, the methoxy group at the 6-position can influence the reactivity of the pyridine ring and can potentially be cleaved to a hydroxyl group, offering another site for functionalization. This trifunctional nature of this compound allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Overview of Research Trajectories and Evolving Methodologies

Research involving nicotinic acid and its derivatives has a long history, with a significant focus on their biological activities and applications in pharmaceuticals and agrochemicals. chemistryjournal.netresearchgate.netnih.gov The development of efficient and sustainable synthetic methods for these compounds has been a continuous area of investigation.

Early synthetic approaches often relied on harsh reaction conditions and stoichiometric reagents. nih.gov However, contemporary research is increasingly focused on the development of greener and more efficient synthetic protocols. This includes the use of catalytic systems, microwave-assisted synthesis, and enzymatic transformations to improve yields, reduce waste, and minimize environmental impact. frontiersin.org

For instance, the synthesis of related 2-chloronicotinic acid derivatives has been optimized to achieve high yields through multi-step processes involving esterification, nucleophilic substitution, and hydrolysis. wwdmag.com While specific methodologies for the large-scale synthesis of this compound are not extensively detailed in publicly available literature, the general trends in pyridine chemistry suggest a move towards more sophisticated and sustainable manufacturing processes.

Ethical Considerations in the Research and Application of Nicotinic Acid Derivatives

The synthesis and application of chemical compounds, including nicotinic acid derivatives, are intrinsically linked to a range of ethical considerations. These encompass the entire lifecycle of a chemical, from its synthesis in the laboratory to its ultimate use and disposal.

A primary ethical imperative in chemical research is the safety of researchers and the minimization of environmental impact. reachemchemicals.com The synthesis of halogenated organic compounds often involves the use of hazardous reagents and can generate toxic waste products. epa.gov Therefore, the principles of green chemistry, which advocate for the use of less hazardous materials and the design of safer chemical processes, are of paramount importance. reachemchemicals.com

Furthermore, the end-use of these compounds, particularly in the development of pharmaceuticals and agrochemicals, raises broader societal questions. The responsible development of new drugs and pesticides requires rigorous testing to ensure their safety and efficacy, as well as transparent communication of their potential risks and benefits. nih.govphrma.org There is also an ethical obligation to consider the accessibility and affordability of any resulting therapeutic agents.

The production of industrial chemicals, including intermediates like chlorinated pyridines, is also subject to environmental regulations aimed at controlling emissions and preventing pollution. epa.govfederalregister.gov Adherence to these regulations is a critical ethical and legal responsibility for chemical manufacturers.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBUYRWPJMVZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472126 | |

| Record name | 2-chloro-6-methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503000-87-1 | |

| Record name | 2-chloro-6-methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Methoxynicotinic Acid and Its Precursors

Directed Synthesis of 2-Chloro-6-methoxynicotinic Acid

The primary route to this compound involves the selective modification of a di-halogenated precursor. This section details the key synthetic steps and the preparation of important derivatives.

Synthesis from 2,6-Dichloronicotinic Acid via Selective Nucleophilic Aromatic Substitution with Methoxide (B1231860)

The synthesis of this compound is commonly achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinic acid with a methoxide source. ambeed.com In a typical procedure, 2,6-dichloronicotinic acid is suspended in methanol (B129727), and a base such as potassium tert-butoxide is added. ambeed.com The reaction mixture is then heated, typically to around 80°C, for an extended period, such as 24 hours, to facilitate the selective replacement of one chlorine atom with a methoxy (B1213986) group. ambeed.com The reaction's success hinges on the higher reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring towards nucleophilic attack compared to the chlorine at the 2-position. After the reaction is complete, the solvent is removed, and the crude product is treated with a strong acid, like 6 M hydrochloric acid, to precipitate the desired this compound. ambeed.com

| Reactants | Reagents | Solvent | Temperature | Time | Product |

| 2,6-Dichloronicotinic Acid | Potassium tert-butoxide | Methanol | 80°C | 24 h | This compound |

Preparation of 2-Chloro-6-methoxynicotinoyl Chloride from this compound using Thionyl Chloride

The conversion of this compound to its corresponding acid chloride, 2-chloro-6-methoxynicotinoyl chloride, is a crucial step for subsequent derivatization. This transformation is typically accomplished using thionyl chloride (SOCl₂). prepchem.com The process involves suspending the this compound in an inert solvent like carbon tetrachloride, followed by the addition of thionyl chloride. prepchem.com The mixture is then refluxed for a period, for instance, 90 minutes, to ensure complete conversion. prepchem.com Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. orgsyn.orgyoutube.com After the reaction, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 2-chloro-6-methoxynicotinoyl chloride. prepchem.com Purification can be achieved by azeotropic distillation with a solvent like benzene (B151609) to ensure complete removal of residual thionyl chloride. prepchem.comorgsyn.org

| Starting Material | Reagent | Solvent | Reaction Condition | Product |

| This compound | Thionyl chloride | Carbon tetrachloride | Reflux | 2-Chloro-6-methoxynicotinoyl chloride |

Synthesis of Methyl 2-Chloro-6-methoxypyridine-3-carboxylate as a Derivative

Methyl 2-chloro-6-methoxypyridine-3-carboxylate is a key derivative of this compound. chemicalbook.com This ester can be synthesized from its parent carboxylic acid. While the direct esterification of this compound is a plausible route, an alternative approach involves the hydrolysis of the methyl ester to obtain the acid. For instance, a solution of methyl 2-methoxy-6-chloronicotinate in methanol can be treated with an aqueous solution of sodium hydroxide (B78521) and heated to reflux. prepchem.com This process saponifies the ester, and subsequent acidification with hydrochloric acid precipitates the 2-methoxy-6-chloronicotinic acid. prepchem.com This indicates that the reverse reaction, the esterification of the carboxylic acid, can be performed to obtain the methyl ester. This derivative is noted for its use in the preparation of aryl-aniline and heteroaryl-aniline compounds for treating skin diseases. chemicalbook.com

| Reactant | Reagent | Solvent | Product |

| This compound | Methanol, Acid catalyst | - | Methyl 2-chloro-6-methoxypyridine-3-carboxylate |

Considerations of Regioselectivity and Yield Optimization in Chlorination and Methoxylation

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is a critical factor in the synthesis of compounds like this compound. Generally, in 2,6-dihalopyridines, the position para to the nitrogen (the 6-position) is more susceptible to nucleophilic attack than the ortho position (the 2-position). This is attributed to the electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, activating the ring for nucleophilic substitution, particularly at the 2- and 6-positions. The preference for substitution at the 6-position in the synthesis of this compound from 2,6-dichloronicotinic acid with methoxide is a demonstration of this principle. nih.govresearchgate.net

The choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, using N,N-dimethylformamide (DMF) and methanol as solvents leads to high regioselectivity for substitution at the 6-position. nih.govresearchgate.net In contrast, using tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) results in the 2-methoxy isomer as the major product. nih.govresearchgate.net Yield optimization involves careful control of reaction parameters such as temperature, reaction time, and the choice of base and solvent to favor the desired regioisomer and maximize its formation.

Synthesis of Related Halogenated/Methoxylated Nicotinic Acid Derivatives

The synthetic principles applied to this compound can be extended to prepare other substituted nicotinic acid derivatives.

Methods for 5-Bromo-6-methoxynicotinic Acid Synthesis: Bromination of 6-Methoxynicotinaldehyde followed by Oxidation

An efficient synthesis for 5-bromo-6-methoxynicotinic acid has been developed. A key strategy involves the bromination of a suitable precursor followed by oxidation. For example, after obtaining a 6-methoxypyridine derivative, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, bromination can be carried out, followed by alkaline hydrolysis to yield the desired 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. nih.gov While this example illustrates the synthesis of a related bromo-methoxy nicotinic acid, the general principle of introducing a bromine atom onto the pyridine ring and subsequently modifying other functional groups is a common strategy in the synthesis of various halogenated nicotinic acid derivatives.

Strategies for 5-Chloro-2-hydroxy-6-methylnicotinic Acid: Halogenation, Hydroxylation, and Methylation Steps

The synthesis of 5-chloro-2-hydroxy-6-methylnicotinic acid can be achieved through the halogenation of 2-hydroxy-6-methylnicotinic acid. prepchem.comtcichemicals.comsigmaaldrich.comfishersci.cavwr.comchemicalbook.com In a typical procedure, 2-hydroxy-6-methylnicotinic acid is dissolved in an aqueous solution of sodium hydroxide. Subsequently, an aqueous solution of sodium hypochlorite (B82951) is added, and the mixture is stirred at room temperature. prepchem.com Acidification of the reaction mixture with concentrated hydrochloric acid leads to the precipitation of the desired product, 5-chloro-2-hydroxy-6-methyl-3-pyridinecarboxylic acid. prepchem.com The crude product can then be purified by recrystallization. prepchem.com

Synthesis of 2-Methoxynicotinic Acid and its Role as a Precursor

2-Methoxynicotinic acid can serve as a precursor in the synthesis of more complex molecules. For instance, the methyl ester of 2-chloro-6-methylnicotinic acid can be synthesized from 2-chloro-6-methylnicotinic acid via esterification. google.com This methyl ester can then undergo a dechlorination reaction to yield methyl 6-methylnicotinate. google.com In one method, 2-chloro-6-methylnicotinic acid methyl ester is reacted with zinc powder in a mixture of methanol and water, heated to reflux. A solution of formic acid and glacial acetic acid is then added slowly. google.com After the reaction is complete, the product is isolated and purified. google.com

Advanced Synthetic Strategies and Transformations

Advanced synthetic strategies are crucial for the functionalization of pyridine systems, including the derivatives of nicotinic acid. These methods allow for the introduction of a wide range of substituents, although challenges such as regioselectivity need to be addressed.

Cross-Coupling Methodologies Applied to Pyridine Systems (e.g., Stille, Negishi, Suzuki-Miyaura) and Challenges with Regioselectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in the synthesis of substituted pyridines. The Stille, Negishi, and Suzuki-Miyaura reactions are prominent examples. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.govlibretexts.orgyoutube.comnih.gov

Stille Coupling involves the reaction of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is versatile, but the toxicity of organostannanes is a significant drawback. organic-chemistry.org The reaction has been successfully applied to aryl chlorides and bromides in water, offering an efficient route to biaryls. nih.gov Catalyst systems have been developed to couple aryl mesylates and tosylates with various aryl- and heteroarylstannanes. nih.gov

Negishi Coupling utilizes organozinc compounds, which are less toxic than their tin counterparts. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and is effective for creating C-C bonds between complex intermediates. organic-chemistry.orgwikipedia.orgorgsyn.orgnih.gov Nickel and palladium catalysts are commonly used. wikipedia.org The reaction has been used to synthesize bipyridines and other heterocyclic compounds. orgsyn.org

Suzuki-Miyaura Coupling employs organoboron compounds, which are generally non-toxic and stable. libretexts.orgyoutube.com It is a widely used method for creating biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The reaction is compatible with a broad range of functional groups and is often preferred for its mild conditions. youtube.comnih.gov

A significant challenge in the cross-coupling of dihalogenated pyridines is controlling regioselectivity . Generally, halides at the C2 position (α to the nitrogen) are more reactive than those at more distal positions due to the electronic effects of the nitrogen atom. nih.gov This inherent reactivity bias can make it difficult to synthesize isomers with substitution patterns that are disfavored by the typical cross-coupling selectivity. nih.govnih.gov However, strategies exist to overcome this, such as using mixed halides where the heavier halide preferentially reacts, or employing specific ligands that can influence the site of reaction. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. thieme-connect.comyoutube.comresearchgate.netacs.orgnih.govmdpi.comresearchgate.net In this reaction, a nucleophile replaces a halide on the pyridine ring. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of other substituents on the ring.

Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position. acs.org This is because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. researchgate.net The reaction rate is also affected by the nature of the leaving group, with fluoride (B91410) being more reactive than chloride. nih.gov

SNAr reactions on dihalopyrimidines, which are structurally related to dichloropyridines, show that regioselectivity can be highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, in 2,4-dichloropyrimidines, substitution usually occurs at the C4 position. However, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Halogen Dance Reactions in Nicotinic Acid Derivatives

The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.orgwhiterose.ac.ukresearchgate.net This transformation can be a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. wikipedia.orgrsc.org

The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring. clockss.orgwikipedia.org This leads to a series of equilibria involving metalated intermediates, ultimately resulting in the migration of the halogen to a different position. wikipedia.orgwhiterose.ac.uk The final position of the halogen is determined by the thermodynamic stability of the intermediates. wikipedia.org

In pyridine systems, halogen dance reactions have been observed and can provide a route to 1,3-disubstituted and 1,2,3-trisubstituted pyridines. clockss.org The scope of the reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org While often seen as a side reaction, when controlled, the halogen dance offers a unique synthetic pathway for the functionalization of nicotinic acid derivatives. clockss.org

One-Pot Oxidation Methods for Substituted Nicotinic Acids

The oxidation of substituted pyridines, such as methylpyridines (picolines), is a key method for the production of nicotinic acids. researchgate.netnih.gov Industrially, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). researchgate.netnih.govmdpi.com

Various oxidizing agents have been employed, including nitric acid, potassium permanganate, and hydrogen peroxide. researchgate.netnih.govgoogle.com The use of nitric acid at high temperatures and pressures is a common industrial method. google.comgoogle.com However, this process can generate nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov

To develop greener and more efficient processes, research has focused on alternative "one-pot" methods. These often involve catalytic systems that can operate under milder conditions. For example, the selective oxidation of 3-methylpyridine to nicotinic acid has been achieved using hydrogen peroxide in the presence of zeolite-based catalysts. oaepublish.com These methods aim to improve the yield and selectivity of the desired nicotinic acid while minimizing waste and environmental impact. mdpi.comoaepublish.com Another approach involves the oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.gov

Asymmetric Synthesis Approaches for Complex Scaffolds Incorporating Nicotinic Acid Moieties

The integration of nicotinic acid moieties into complex, chiral molecular architectures is a significant endeavor in medicinal chemistry, given that such scaffolds are prevalent in numerous bioactive natural products and synthetic drugs. illinois.edursc.org Asymmetric synthesis strategies are crucial for accessing these molecules in an enantiomerically pure form, which is often essential for their desired biological activity. youtube.com Organocatalysis has emerged as a powerful tool for the asymmetric construction of heterocyclic scaffolds. nih.govwiley.com For instance, organocatalytic [4+2] cycloaddition reactions have been developed to synthesize chiral spirocyclic scaffolds, demonstrating the potential to create complex structures with high stereocontrol. nih.gov

One of the major challenges in this area is the development of catalytic systems that can control stereochemistry in the functionalization of the pyridine ring. While direct asymmetric synthesis on the this compound core is not widely reported, general strategies for the asymmetric synthesis of substituted pyridines offer valuable insights. These methods often rely on the use of chiral catalysts to control the formation of stereocenters during the construction of the heterocyclic ring or in subsequent modifications. nih.govorganic-chemistry.org

A key approach involves the use of chiral auxiliaries or catalysts in reactions such as nucleophilic additions, cycloadditions, and cross-coupling reactions to build up the substituted pyridine ring with the desired stereochemistry. For example, the asymmetric synthesis of chiral piperidines, which are hydrogenated derivatives of pyridines, often employs stereoselective aza-Michael reactions. illinois.edu These methodologies could potentially be adapted for the synthesis of more complex nicotinic acid derivatives.

The following table summarizes some asymmetric synthesis approaches that could be relevant for creating complex scaffolds with nicotinic acid moieties.

| Methodology | Catalyst/Auxiliary | Reaction Type | Potential Application to Nicotinic Acid Scaffolds |

| Organocatalytic [4+2] Cycloaddition | Chiral secondary amines | Annulation | Construction of chiral fused or spirocyclic systems containing a pyridine ring. nih.gov |

| Asymmetric Aza-Michael Reaction | Chiral organocatalysts | Conjugate addition | Introduction of chiral substituents onto a pre-formed pyridine or dihydropyridine (B1217469) ring. illinois.edu |

| Chiral Lewis Acid Catalysis | Chiral metal complexes | Diels-Alder reactions | Enantioselective formation of cyclohexene (B86901) precursors to chiral pyridines. |

| Transition Metal-Catalyzed Cross-Coupling | Chiral phosphine (B1218219) ligands | C-C and C-N bond formation | Asymmetric functionalization of the pyridine ring with various substituents. researchgate.net |

These approaches highlight the ongoing efforts to develop versatile and efficient methods for the asymmetric synthesis of complex molecules incorporating the nicotinic acid framework. The development of novel catalysts and synthetic strategies continues to be an active area of research, with the goal of enabling the synthesis of a wider range of structurally diverse and biologically active compounds.

Enantioselective Transformations and Stereochemical Control

Enantioselective transformations are critical for the synthesis of single-enantiomer pharmaceutical compounds, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. youtube.com In the context of nicotinic acid derivatives, achieving stereochemical control is essential when these molecules are incorporated into larger, chiral drug candidates.

The stereoselective synthesis of nitrogen-containing heterocycles is a well-established field, with numerous methods available for controlling the stereochemistry of reactions involving these scaffolds. illinois.edu For instance, the asymmetric aza-Michael reaction is a powerful tool for the enantioselective synthesis of nitrogen heterocycles. illinois.edu This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene and can be catalyzed by a variety of chiral catalysts to yield products with high enantiomeric excess.

Another important strategy for achieving stereochemical control is through the use of chiral Brønsted acids. These catalysts can promote a variety of reactions, such as Povarov reactions, with high enantioselectivity by creating a chiral environment around the reactive intermediates. nih.gov This approach has been successfully applied to the synthesis of chiral tetrahydroquinolines and could be extended to other nitrogen heterocycles.

While specific examples of enantioselective transformations on this compound are not extensively documented, the principles of stereochemical control developed for other pyridine derivatives are applicable. For example, the reduction of a prochiral ketone on a side chain attached to the nicotinic acid ring could be achieved with high enantioselectivity using a chiral reducing agent. Similarly, the introduction of a chiral center via an asymmetric alkylation of a suitable precursor would be a viable strategy. A notable example is the enantioselective synthesis of nornicotine, which has been achieved with high optical purity through the alkylation of a chiral ketimine. nih.gov

The table below outlines some enantioselective transformations relevant to the synthesis of chiral nicotinic acid derivatives.

| Transformation | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) |

| Asymmetric Alkylation | Chiral ketimine template | Formation of a new stereocenter via C-C bond formation. | 81-91% nih.gov |

| Asymmetric Povarov Reaction | Chiral Brønsted acid | Enantioselective cycloaddition to form chiral nitrogen heterocycles. | High |

| Asymmetric Hydrogenation | Chiral transition metal catalysts | Reduction of a C=C or C=O double bond to create a stereocenter. | Generally >90% |

| Enantioselective Michael Addition | Chiral organocatalysts | Formation of a C-C or C-N bond with high stereocontrol. | Often >90% |

The continued development of new catalytic systems and synthetic methods is expanding the toolbox available to chemists for the enantioselective synthesis of complex molecules containing the nicotinic acid scaffold.

Green Chemistry Principles in the Synthesis of Nicotinic Acid Derivatives

The application of green chemistry principles to the synthesis of nicotinic acid and its derivatives is of growing importance in the chemical industry, driven by the need for more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.innih.gov Green chemistry focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Several green approaches have been developed for the synthesis of pyridine and its derivatives. nih.govresearchgate.netacs.org These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govacs.org One-pot multicomponent reactions are another key green methodology, as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing waste. nih.govacs.org

In the context of 2-chloronicotinic acid synthesis, several methods have been reported that align with green chemistry principles. For example, a one-step oxidation method using ozone as the oxidant and an acetate (B1210297) catalyst has been developed. google.com This method is advantageous as it uses readily available starting materials, has a simple process, and produces less pollution compared to traditional methods. google.com Another approach involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which is less toxic than the commonly used phosphorus oxychloride and phosphorus pentachloride. patsnap.com

The table below highlights some green chemistry approaches relevant to the synthesis of nicotinic acid derivatives.

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Use of Safer Reagents | Replacement of POCl₃ with bis(trichloromethyl) carbonate | Avoids the use of highly toxic and corrosive reagents. | patsnap.com |

| Atom Economy | One-pot multicomponent reactions | Maximizes the incorporation of starting materials into the final product. | nih.govacs.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption. | nih.govacs.org |

| Use of Catalysis | Ozone-mediated oxidation with an acetate catalyst | Catalytic process that is more efficient and produces less waste. | google.com |

| Waste Prevention | Synthesis from nicotinic acid N-oxide with H₂O₂ | Reduces the formation of hazardous byproducts. | oriprobe.com |

The development of greener synthetic routes for this compound and other nicotinic acid derivatives is an ongoing effort that is crucial for the long-term sustainability of the chemical industry. By embracing the principles of green chemistry, researchers can develop new synthetic methods that are not only more efficient and cost-effective but also have a reduced impact on the environment. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Methoxynicotinic Acid

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-6-methoxynicotinic acid is an electron-deficient aromatic system. This inherent electronic property, combined with the electronic effects of its substituents, governs its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns and Regiocontrol

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium ion, which further deactivates the ring. wikipedia.org

In this compound, the reactivity and regioselectivity of EAS are influenced by the combined effects of the chloro, methoxy (B1213986), and carboxylic acid groups:

Nitrogen Atom: Strongly deactivating, directs incoming electrophiles primarily to the C3 and C5 positions (meta-directing).

Chloro Group (C2): Deactivating via its inductive effect (-I) but ortho, para-directing due to its ability to donate a lone pair of electrons through resonance (+R effect).

Methoxy Group (C6): Activating and ortho, para-directing due to its strong resonance effect (+R), which donates electron density to the ring. It also has a deactivating inductive effect (-I).

Carboxylic Acid Group (C3): A meta-directing and deactivating group.

Nucleophilic Aromatic Substitution at Chlorine and Methoxy Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6. youtube.com In this compound, the C2 and C6 positions are substituted with potential leaving groups.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. harvard.edu Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Reactivity at the C2 (Chloro) Position: The chlorine atom at the C2 position is an excellent leaving group. The position is activated towards nucleophilic attack by the adjacent ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com Consequently, this compound readily undergoes SNAr at this position with various nucleophiles. For instance, derivatives of 2-chloronicotinic acid react with amines to yield 2-aminonicotinic acid derivatives. chem-station.comyoutube.com

Reactivity at the C6 (Methoxy) Position: The methoxy group is a much poorer leaving group compared to chloride. The methoxide (B1231860) ion (CH₃O⁻) is a stronger base than the chloride ion (Cl⁻), making its departure less favorable. Therefore, nucleophilic substitution at the C6 position is significantly less common and requires more forcing conditions than substitution at the C2 position. The primary site for SNAr on this molecule is overwhelmingly the C2 position.

Lithiation and Directed ortho Metallation (DoM) Strategies on Pyridine Systems

Directed ortho Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org

In this compound, several groups can potentially act as DMGs:

Methoxy Group: A known DMG that can direct lithiation to the C5 position.

Carboxylic Acid Group: This acidic proton will be removed first by the organolithium base. The resulting lithium carboxylate is a powerful DMG, directing metallation to the C4 position.

Chloro Group: Can act as a DMG, directing lithiation to the C3 position (which is already substituted).

Studies on simpler 2-chloro- and 2-methoxypyridines have shown that lithiation with lithium amides like LDA occurs preferentially at the C3 position. researchgate.net However, the presence of the powerful carboxylate DMG in this compound would likely dominate, favoring metallation at the C4 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at a specific position on the pyridine ring. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred for pyridines to prevent competitive nucleophilic addition to the C=N bond. clockss.org

Oxidation and Reduction Reactions of the Pyridine Nucleus

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. dcu.ieorganic-chemistry.orgarkat-usa.org The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide has been documented. dcu.ie The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling further functionalization.

Reduction: The pyridine ring can be fully reduced to a piperidine ring through catalytic hydrogenation. asianpubs.org This reaction typically involves hydrogen gas under pressure in the presence of a heterogeneous catalyst such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or Raney Nickel. asianpubs.orgresearchgate.net The reduction of substituted pyridines to the corresponding piperidines often requires acidic conditions to protonate the ring, making it more susceptible to hydrogenation. asianpubs.org Under these conditions, this compound would be converted to the corresponding substituted piperidine, 6-methoxy-piperidine-2-carboxylic acid, likely with concurrent loss of the chlorine atom via hydrogenolysis.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, most commonly through reactions at the carbonyl carbon.

Esterification Reactions and Their Applications

Esterification of the carboxylic acid moiety in this compound is a common and important transformation. The resulting esters are often key intermediates in the synthesis of more complex molecules, such as pharmaceuticals. uwindsor.ca Several methods can be employed for this conversion.

| Reagent(s) | Conditions | Product | Notes |

| Thionyl chloride (SOCl₂), then Methanol (B129727) (CH₃OH) | Reflux with SOCl₂, followed by reaction with methanol. uwindsor.ca | Methyl 2-chloro-6-methoxynicotinate | A common two-step procedure involving initial formation of a highly reactive acyl chloride. |

| Methyl iodide (CH₃I), Silver carbonate (Ag₂CO₃) | Chloroform, 50 °C | Methyl 2-chloro-6-methoxynicotinate | A milder method where silver carbonate acts as a base to deprotonate the carboxylic acid. acs.org |

| Diazomethane (CH₂N₂) | Diethyl ether | Methyl 2-chloro-6-methoxynicotinate | A highly efficient but hazardous method due to the toxic and explosive nature of diazomethane. lookchem.com |

These esterification reactions are crucial as they protect the carboxylic acid group or modify the compound's properties for subsequent synthetic steps. For example, the methyl ester of 2-chloro-6-methylnicotinic acid is an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib. uwindsor.ca

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. These amidation reactions typically proceed through the activation of the carboxylic acid group to enhance its electrophilicity, followed by nucleophilic attack by an amine.

A variety of modern peptide coupling reagents can be employed for this purpose. These reagents are designed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity when chiral amines are used. Common classes of coupling reagents applicable to this compound include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress potential side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They activate the carboxylic acid by forming an active ester, which then reacts with the amine. sigmaaldrich.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are also widely used due to their high efficiency and the formation of active esters that react cleanly with amines. sigmaaldrich.com

The choice of coupling reagent, solvent, and base (typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) can be optimized to achieve high yields and purity of the desired amide product.

| Coupling Reagent Class | Examples | Activating Species |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Acyloxyphosphonium salt |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Active ester (OBt, OAt, etc.) |

Decarboxylation Pathways

The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is a transformation that can be induced under certain conditions. The ease of decarboxylation of aromatic carboxylic acids is influenced by the stability of the resulting carbanion intermediate.

For nicotinic acid derivatives, the presence of the electron-withdrawing nitrogen atom in the pyridine ring can stabilize a negative charge at the 3-position to some extent. The decarboxylation of this compound would likely proceed through a mechanism involving the formation of a 2-chloro-6-methoxypyridinyl anion. This reaction is typically facilitated by heat and can sometimes be catalyzed by acids or bases.

A plausible pathway for the decarboxylation of this compound involves a concerted mechanism where the carboxylic acid proton is transferred to the carbon atom at the 3-position as the carbon-carbon bond to the carboxyl group breaks. This process is facilitated by a cyclic transition state and results in the formation of 2-chloro-6-methoxypyridine (B123196) and carbon dioxide. This type of concerted decarboxylation is analogous to that of β-keto acids, where the enol is the initial product. masterorganicchemistry.comyoutube.com

Reactivity of Substituents

Transformations of the Methoxy Group

The methoxy group at the 6-position of this compound is an ether linkage and can undergo cleavage under specific conditions to yield the corresponding pyridone. This O-demethylation is a common transformation for aryl methyl ethers.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI). chem-station.com The reaction with strong acids typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

More selective methods for the demethylation of methoxypyridines have also been developed. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines over anisoles. thieme-connect.comresearchgate.netelsevierpure.com This method offers a milder alternative to the often harsh conditions required with strong acids.

Reactions of the Chlorine Atom (e.g., cross-coupling, nucleophilic displacement)

The chlorine atom at the 2-position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the α-positions (2 and 6), facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. stackexchange.compearson.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.com

Cross-Coupling Reactions:

The chloro substituent can participate in a range of palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex substituted pyridines. Some of the key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a carbon-nitrogen bond.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The reactivity in these cross-coupling reactions can be influenced by the other substituents on the pyridine ring.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Pyridines |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Aryl/Alkyl Substituted Pyridines |

| Buchwald-Hartwig Amination | Amines | Aminopyridines |

| Sonogashira Coupling | Terminal Alkynes | Alkynylpyridines |

Mechanistic Studies of Key Transformations

Theoretical and Experimental Insights into Reaction Mechanisms

While specific mechanistic studies dedicated solely to this compound are not extensively reported, the mechanisms of its key transformations can be understood from studies on analogous substituted pyridines.

Nucleophilic Aromatic Substitution: The mechanism of nucleophilic aromatic substitution on 2-chloropyridines has been investigated both experimentally and computationally. These studies confirm the formation of a Meisenheimer complex as a key intermediate. researchgate.net The stability of this intermediate, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen, is a crucial factor in determining the reaction rate. stackexchange.compearson.com Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of the reaction pathway, including the activation barriers for the formation and breakdown of the Meisenheimer complex. chemrxiv.orgajpchem.orgnih.gov

Decarboxylation: The mechanism of decarboxylation of heteroaromatic carboxylic acids has been a subject of interest. For nicotinic acid derivatives, theoretical studies can elucidate the transition state geometry and the energetic favorability of a concerted versus a stepwise pathway involving a discrete carbanion intermediate. The influence of substituents, such as the chloro and methoxy groups in the target molecule, on the activation energy for decarboxylation can also be modeled computationally.

Cross-Coupling Reactions: The mechanisms of palladium- and nickel-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Theoretical studies on these reactions involving 2-chloropyridines can provide insights into the role of ligands, the nature of the active catalytic species, and the factors that control regioselectivity and efficiency.

Investigation of Intermediates and Transition States

Nucleophilic Aromatic Substitution (SNAr):

The reaction of this compound with nucleophiles is anticipated to proceed via a Meisenheimer complex , a key intermediate in SNAr reactions. This intermediate is a resonance-stabilized, non-aromatic cyclohexadienyl anion.

Reaction Coordinate for SNAr of this compound

This is a hypothetical reaction coordinate based on established SNAr mechanisms.

| Reaction Step | Description | Species | Key Structural Features |

| 1. Reactants | Initial state | This compound + Nucleophile (Nu⁻) | Planar pyridine ring |

| 2. Transition State 1 (TS1) | Formation of the C-Nu bond | [Activated Complex] | Partial formation of the C-Nu bond; partial disruption of aromaticity |

| 3. Intermediate | Meisenheimer Complex | Cyclohexadienyl anion | sp³-hybridized carbon at the site of nucleophilic attack; negative charge delocalized over the ring |

| 4. Transition State 2 (TS2) | Cleavage of the C-Cl bond | [Activated Complex] | Partial cleavage of the C-Cl bond; partial restoration of aromaticity |

| 5. Products | Final state | 2-Nu-6-methoxynicotinic acid + Cl⁻ | Planar, substituted pyridine ring |

Reactions of the Carboxylic Acid Group:

Transformations of the carboxylic acid moiety, such as esterification or amidation, typically proceed through a tetrahedral intermediate .

Hypothetical Energy Profile for Esterification of this compound

This table presents a conceptual overview of the energetic changes during an acid-catalyzed esterification.

| Stage | Relative Free Energy (kcal/mol) (Illustrative) |

| Reactants (Carboxylic Acid + Alcohol) | 0 |

| Protonated Carbonyl | -5 |

| Transition State 1 (Nucleophilic Attack) | +15 |

| Tetrahedral Intermediate | +5 |

| Transition State 2 (Leaving Group Departure) | +18 |

| Products (Ester + Water) | -2 |

Note: The energy values are illustrative and would require specific computational modeling for accurate determination.

In situ spectroscopic methods, such as FTIR and NMR spectroscopy, could potentially be used to observe the formation and decay of reaction intermediates. For instance, in the conversion of the carboxylic acid to an acyl chloride using thionyl chloride, a mixed anhydride intermediate may be formed, which could be detectable under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

While less common for this specific substrate, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would involve a series of organometallic intermediates. The catalytic cycle would likely involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner replaces the chloride on the palladium complex.

Reductive Elimination: The two organic fragments are eliminated from the palladium center to form the C-C or C-N bond, regenerating the Pd(0) catalyst.

Each of these steps proceeds through its own transition state. The characterization of these transient palladium complexes is challenging due to their low concentrations and short lifetimes. Advanced techniques like in-situ NMR and specialized mass spectrometry methods are often required to gain insights into these catalytic cycles.

Applications As a Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Chloro-6-methoxynicotinic acid is a key precursor in the multi-step synthesis of various active pharmaceutical ingredients and their intermediates. Its robust structure and versatile functional groups are leveraged to build the core scaffolds of molecules targeting a range of diseases.

The aminopyridine framework is a well-established pharmacophore in the design of kinase inhibitors. Intermediates derived from this compound are utilized in the synthesis of fused 2-pyridones and other heterocyclic systems that have been investigated as inhibitors of specific kinases, such as MEK1. MEK1 (Mitogen-activated protein kinase kinase 1) is a vital component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By serving as a foundational structure, this compound enables the construction of more complex molecules designed to fit into the ATP-binding pocket of MEK1, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that promote cell proliferation.

This compound is an important intermediate in the synthesis of HIV integrase strand transfer inhibitors (INSTIs). acs.org In one documented synthetic route, the carboxylic acid is first activated with thionyl chloride and then esterified with methanol (B129727) to produce the corresponding methyl ester. acs.org This intermediate, methyl 2-chloro-6-methoxynicotinate, is then further elaborated. The 6-methoxy substituent plays a significant role in the antiviral efficacy of the final compounds, particularly against resistant mutant forms of the HIV integrase enzyme. acs.org The ability to start with a pre-functionalized ring like this compound streamlines the synthesis of analogs with diverse substitutions, aiding in the development of more potent and broadly effective INSTIs. acs.org

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | This compound | 1. Thionyl chloride | 2-Chloro-6-methoxynicotinoyl chloride |

| 2 | 2-Chloro-6-methoxynicotinoyl chloride | 2. Methanol | Methyl 2-chloro-6-methoxynicotinate |

This compound serves as a key starting material in the asymmetric synthesis of potent Retinoid-related orphan receptor γt (RORγt) inverse agonists, such as TAK-828F. nih.govacs.org RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govacs.org The synthesis begins by activating this compound with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, 2-chloro-6-methoxynicotinoyl chloride. nih.govacs.org This intermediate is then reacted with copper cyanide (CuCN) to yield 2-chloro-6-methoxynicotinoyl cyanide, which is subsequently transformed through several steps to construct the complex tetrahydro-1,6-naphthyridine scaffold of the final therapeutic candidate. nih.govacs.org

| Compound Number (Reference) | Starting Material | Reagents | Intermediate Product |

| 20 | This compound | SOCl₂ | 2-Chloro-6-methoxynicotinoyl chloride (21) |

| 21 | 2-Chloro-6-methoxynicotinoyl chloride | CuCN, CH₃CN | 2-Chloro-6-methoxynicotinoyl cyanide (22) |

Thiopeptides are a class of sulfur-rich, highly modified peptide antibiotics with a characteristic polyheterocyclic core. ub.edu this compound has been employed in the synthesis of these complex natural products. In one approach, the carboxylic acid group is coupled with an amino acid ester, such as L-threonine benzyl ester, using peptide coupling agents. ub.edu This reaction forms a crucial amide bond, incorporating the 2-chloro-6-methoxypyridine (B123196) moiety into the growing peptide backbone, which is later elaborated to form the final thiopeptide structure. ub.edu This demonstrates the utility of the compound in bridging the domains of heterocyclic chemistry and peptide synthesis.

While a specific synthesis for N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide starting directly from this compound is not detailed in the provided research, a viable synthetic pathway can be proposed based on established chemical transformations. Such a synthesis would typically involve two key transformations: formation of the amide bond and modification of the 6-methoxy group. One common strategy involves the amidation of the carboxylic acid with 2-chloroaniline, followed by etherification at the 6-position. Alternatively, the 6-methoxy group could first be converted to a 6-alkoxy group, followed by amidation. The activation of the carboxylic acid, often via an acyl chloride, is a standard first step to facilitate amide bond formation with the desired aniline derivative.

Construction of Diverse Heterocyclic Systems

The inherent functionality of this compound makes it an ideal platform for the construction of a wide array of more complex heterocyclic systems. The synthetic routes toward APIs described previously—such as the tetrahydro-1,6-naphthyridine scaffold for RORγt inverse agonists and the core structures of HIV integrase inhibitors—are prime examples of its application. acs.orgnih.govacs.org The chloro group at the 2-position is readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction of diverse substituents or the formation of new rings. ub.edu The carboxylic acid at the 3-position is a versatile handle for building amides, esters, or for participating in cyclization reactions to form fused ring systems. This versatility enables chemists to systematically and modularly construct libraries of complex heterocyclic compounds for biological screening.

Incorporation into Bicyclo[3.3.1]nonane Scaffolds

The bicyclo[3.3.1]nonane framework is a core structural motif found in many biologically active natural products and has been a target for synthetic chemists. skemman.is While direct synthesis from this compound is not extensively documented, pyridine (B92270) derivatives can serve as precursors for the construction of such bicyclic systems. A general strategy involves the transformation of the pyridine ring into a suitably substituted cyclohexanone or 1,3-dicarbonyl compound, which can then undergo annulation reactions. ucl.ac.uk

For instance, a plausible synthetic route could involve the reduction of the pyridine ring of this compound to a piperidine, followed by further manipulations to yield a cyclohexanedione derivative. This intermediate could then be subjected to a tandem Michael-Aldol reaction with an appropriate α,β-unsaturated aldehyde or ketone to construct the bicyclo[3.3.1]nonane core. ucl.ac.uk This approach highlights the potential of using highly functionalized pyridines as synthons for complex carbocyclic systems.

Use in the Synthesis of Pyridine and Nicotinamide (B372718) Derivatives

This compound is an ideal precursor for a wide range of pyridine and nicotinamide derivatives due to its three distinct reactive sites. The carboxylic acid group can be readily converted into esters, amides (nicotinamides), and hydrazides, which are themselves valuable intermediates or final products. mdpi.comresearchgate.net The chloro group at the 2-position is activated towards nucleophilic aromatic substitution and can also participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and nickel-catalyzed couplings. nih.govresearchgate.net This allows for the introduction of a diverse array of alkyl, aryl, or other functional groups at this position.

The table below illustrates the versatility of this compound as a synthetic intermediate.

| Reactive Site | Reaction Type | Potential Products |

| Carboxylic Acid (-COOH) | Amide Coupling | Nicotinamide derivatives |

| Esterification | Nicotinate esters | |

| Reduction | (2-Chloro-6-methoxypyridin-3-yl)methanol | |

| Condensation | Nicotinoyl hydrazones, 1,3,4-oxadiazoles mdpi.com | |

| Chloro Group (-Cl) | Nucleophilic Substitution | 2-Amino, 2-alkoxy, 2-thioether pyridines |

| Suzuki-Miyaura Coupling | 2-Aryl-6-methoxynicotinic acids researchgate.net | |

| Nickel-Catalyzed Coupling | 2-Alkyl-6-methoxynicotinic acids nih.govwisc.edu | |

| Methoxy (B1213986) Group (-OCH₃) | Ether Cleavage | 2-Chloro-6-hydroxynicotinic acid |

Formation of Multicyclic and Fused Ring Systems

The strategic placement of reactive groups on the this compound scaffold facilitates the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry as they often exhibit potent biological activities. General synthetic strategies, such as intramolecular cyclization and condensation reactions, can be employed to build additional rings onto the pyridine core. researchgate.netairo.co.in

A common approach involves a two-step process. First, the carboxylic acid is reacted with a bifunctional reagent, such as an amine with an additional nucleophilic group (e.g., hydroxyl or thiol). In the second step, this newly introduced nucleophile displaces the adjacent chloro group in an intramolecular cyclization reaction, forming a new fused ring. This strategy can lead to the formation of various bicyclic heteroaromatic systems, such as pyridopyrimidines or pyridothiazines, depending on the nature of the initial bifunctional reactant.

Strategies for Structural Diversity and Analogue Generation

Generating libraries of related compounds (analogues) is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Medicinal Chemistry Approaches for Structure-Activity Relationship (SAR) Studies

A typical SAR campaign for this scaffold would include:

Carboxylic Acid Modifications: Converting the acid to a series of esters and amides to alter polarity, solubility, and hydrogen bonding capacity.

2-Position Modifications: Replacing the chloro group with a variety of substituents via nucleophilic substitution or cross-coupling to explore the steric and electronic requirements of the target binding pocket.

6-Position Modifications: Varying the alkoxy group or converting it to other functionalities to assess its role in target engagement.

The following table outlines a hypothetical SAR study on this scaffold.

| Modification Site | Original Group | New Group Examples | Potential Impact on Properties |

| 3-Position | -COOH | -COOCH₃, -CONH₂, -CONH(CH₂)₂OH | Modulates solubility, H-bonding, cell permeability |

| 2-Position | -Cl | -NH₂, -N(CH₃)₂, -Phenyl, -Cyclopropyl | Alters steric bulk, electronics, lipophilicity |

| 6-Position | -OCH₃ | -OH, -OC₂H₅, -SCH₃ | Changes H-bonding potential, metabolic stability |

Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as chemical libraries. This compound is an excellent starting scaffold for combinatorial library synthesis due to its multiple, orthogonally reactive functional groups.

Using solid-phase synthesis, the carboxylic acid group can be anchored to a resin support. This allows for subsequent reactions to be carried out in a systematic and high-throughput manner. For example, the resin-bound acid could be subjected to a series of amide coupling reactions with a diverse set of amines. Following this, the chloro group on each of these new compounds could be targeted in a second diversification step, such as a Suzuki coupling with a library of boronic acids. After cleavage from the resin, this two-step process can generate thousands of unique, purified compounds for biological screening. This parallel synthesis approach dramatically accelerates the discovery of novel bioactive molecules.

Functionalization Strategies to Enhance Biological Activity

Beyond generating diversity for initial screening, specific functionalization strategies are employed to fine-tune the biological activity and drug-like properties of a lead compound.

Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. u-tokyo.ac.jp For instance, the 2-chloro group could be replaced by a trifluoromethyl group (-CF₃) to enhance metabolic stability and binding affinity. The 6-methoxy group could be replaced with bioisosteres like -SCH₃ or -NHCH₃ to explore different hydrogen bonding interactions and metabolic pathways. scribd.com

Introduction of Pharmacophores: Known pharmacophoric groups—structural motifs responsible for a compound's biological activity—can be appended to the this compound core. For example, if targeting a specific kinase, a known hinge-binding motif could be incorporated by reacting a suitable amine with the carboxylic acid.

Modulation of Physicochemical Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The functional groups of this compound provide handles to optimize these properties. The carboxylic acid can be converted to an ester or an amide to increase lipophilicity and improve membrane permeability, while the introduction of polar groups at the 2- or 6-positions can enhance aqueous solubility.

The table below summarizes some functionalization strategies.

| Strategy | Target Group | Transformation Example | Desired Outcome |

| Bioisosteric Replacement | -Cl | Replace with -CF₃ | Enhance metabolic stability, alter electronics |

| -OCH₃ | Replace with -SCH₃ | Modify H-bonding, improve selectivity | |

| Pharmacophore Addition | -COOH | Amide coupling with a known active moiety | Introduce or enhance a specific biological activity |

| ADME Optimization | -COOH | Convert to methyl ester (-COOCH₃) | Increase lipophilicity, improve cell penetration |

| -Cl | Substitute with a morpholine group | Increase aqueous solubility, improve safety profile |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in predicting the properties of chemical compounds, offering a balance between accuracy and computational cost.

While specific DFT studies detailing the reaction pathways for 2-Chloro-6-methoxynicotinic acid are not extensively documented in the available literature, the methodology is well-established for similar molecules. DFT calculations are instrumental in mapping out potential reaction mechanisms by identifying transition states and calculating the activation energies associated with them. For instance, in reactions like nucleophilic aromatic substitution, where the chlorine atom on the pyridine (B92270) ring is replaced, DFT can predict the most likely site of attack and the energy profile of the entire reaction coordinate. researchgate.netresearchgate.net

This analysis involves calculating the free energy of reactants, intermediates, transition states, and products. The resulting energy profile reveals the thermodynamic and kinetic feasibility of a proposed pathway. For example, a DFT-calculated energy profile could elucidate the mechanism of an imination reaction in water by detailing the generation of intermediates like hemiaminals and the final products. researchgate.net Such studies provide invaluable insights into reaction viability and can guide the design of synthetic routes.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are routinely used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. epstem.netscirp.orgaimspress.com A smaller gap generally implies higher reactivity. epstem.netaimspress.com

For pyridine derivatives, these calculations help in understanding how substituents like chloro and methoxy (B1213986) groups influence the electron distribution and reactivity. epstem.netresearchgate.net The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Another powerful tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.netnih.gov For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack. researchgate.netnih.gov

Table 1: Representative Calculated Electronic Properties for Related Pyridine Derivatives using DFT

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 3,3'-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] | - | - | 3.02 | researchgate.net |

| Temozolomide (Neutral State, Gas Phase) | - | - | 4.40 | aimspress.com |

| Temozolomide (Neutral State, DMSO) | - | - | 4.30 | aimspress.com |

This table presents data for related compounds to illustrate typical values obtained through DFT calculations, as specific values for this compound were not available in the searched literature.

Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for interconversion between them. libretexts.orgyoutube.com For this compound, key rotational barriers would include the bond between the pyridine ring and the carboxylic acid group (C3-C7 bond) and the bond between the methoxy oxygen and the pyridine ring (C6-O bond).

DFT calculations can map the potential energy surface as a function of dihedral angles. nih.govyoutube.com For example, studies on nicotine (B1678760) and its analogs have used high-level ab initio calculations to explore the conformational landscape and have found that the rotational barriers around the bond connecting the two rings are relatively low (<6 kcal/mol). nih.gov Similarly, for this compound, one would expect to find different stable orientations of the carboxylic acid and methoxy groups relative to the pyridine ring. These calculations can predict the most stable conformer in the gas phase or in solution, which is crucial for understanding its interactions with biological targets. libretexts.orgnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These methods are fundamental in drug discovery and development.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of different binding poses. This process helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on related heterocyclic compounds illustrate the methodology. For instance, derivatives of chloropyridine have been docked into the active site of the SARS-CoV-2 main protease, and quinolone-based hydrazones have been studied for their interactions with enzymes involved in diabetes. researchgate.netacs.org These studies often reveal that specific amino acid residues in the protein's active site form crucial hydrogen bonds or other non-covalent interactions with the ligand. acs.org This information is vital for understanding the basis of a compound's potential biological activity.

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.comnih.govnih.gov A more negative binding energy suggests a more stable and potentially more potent interaction.

Docking studies on various natural products and synthetic compounds against targets from Mycobacterium tuberculosis, the bacterium that causes tuberculosis, have shown a wide range of binding energies. mdpi.comaber.ac.uk For example, certain alkaloids have demonstrated superior predicted binding energies against mycobacterial targets compared to known inhibitors. aber.ac.uk Similarly, docking of hydroquinone-chalcone-pyrazoline hybrids against cancer-related protein kinases has yielded binding energies ranging from -8.5 to -11.4 kcal/mol. nih.gov These predicted affinities help in prioritizing compounds for further experimental testing. The binding mode describes the precise orientation and conformation of the ligand within the protein's binding site, providing a structural hypothesis for its mechanism of action. nih.gov

Table 2: Representative Molecular Docking Results for Related Heterocyclic Compounds Against Various Protein Targets

| Ligand/Compound Class | Protein Target | Binding Energy/Score (kcal/mol) | Reference |

| Diosbulbin B | CDKN1A | -5.92 | nih.gov |

| 3,3'-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] | SARS-CoV-2 Mpro (7C7P) | -7.30 | researchgate.net |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | Epidermal Growth Factor Receptor (EGFR) | -8.5 to -11.4 | nih.gov |

| Bisbenzylisoquinoline Alkaloids | PknB (M. tuberculosis) | -9.8 to -11.4 | aber.ac.uk |

| Bisbenzylisoquinoline Alkaloids | DprE1 (M. tuberculosis) | -10.3 to -12.7 | aber.ac.uk |

| Quinolone-based hydrazone (compound 5o) | Aldose Reductase | -10.051 (docking score) | acs.org |

This table showcases predicted binding affinities for various compounds against different protein targets to illustrate the application of molecular docking. The specific target for this compound would depend on the therapeutic area of interest.

Molecular Dynamics Simulations to Assess Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be employed to assess the stability of a ligand-protein complex, providing insights into the binding affinity and the mechanism of interaction.

A comprehensive search of scientific literature did not yield specific studies on molecular dynamics simulations performed to assess the complex stability of this compound with any biological target. While this compound is utilized as a synthetic intermediate in the development of bioactive molecules, dedicated MD studies on the compound itself are not publicly available. acs.orgacs.org

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of cheminformatics, used to predict the biological activity or properties of chemical compounds based on their molecular structure.

Prediction of Pharmacological Properties and Biological Activities

Cheminformatic tools and QSAR/QSPR models are frequently used to predict the pharmacological properties (such as absorption, distribution, metabolism, and excretion - ADME) and biological activities of novel compounds. This allows for the prioritization of compounds for further experimental testing.

There are no specific published studies that focus on the prediction of pharmacological properties or biological activities of this compound using cheminformatics or QSAR/QSPR models. The primary role of this compound in the available literature is as a building block for the synthesis of more complex molecules. acs.orgacs.org

Correlation of Structural Features with Activity